Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxyethylidene moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxyethylidene compounds. One common method is the Reformatsky-type reaction, which involves the use of zinc and brominated compounds to form the desired product . The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using pilot plant preparations. These methods involve the use of large-scale reactors and optimized reaction conditions to produce the compound in bulk quantities . The process is designed to be safe, scalable, and efficient, ensuring consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethylidene moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The tert-butyl group contributes to the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the hydroxyethylidene moiety.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains a phenyl group instead of the hydroxyethylidene moiety.
N-Boc-4-piperidineacetaldehyde: Contains an aldehyde group instead of the hydroxyethylidene moiety.
Uniqueness
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is unique due to the presence of the hydroxyethylidene moiety, which imparts distinct chemical reactivity and biological activity. This moiety allows for specific interactions with molecular targets, making the compound valuable in various research applications.
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,14H,4-5,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAVZFXRZLNPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CCO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626709 | |
Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198892-80-7 | |
Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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